molecular formula C12H17BrN2O2S B1399232 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine CAS No. 1316217-39-6

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Cat. No. B1399232
CAS RN: 1316217-39-6
M. Wt: 333.25 g/mol
InChI Key: XDMBWAWBWFKBTH-UHFFFAOYSA-N
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Description

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, also known as BRL-15572, is a potent and selective antagonist for the neuropeptide Y2 receptor. It is a bromopyridine derivative .


Synthesis Analysis

The synthesis of this compound has been reported in various methods . One of the methods involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN2O2S and its molecular weight is 333.25 g/mol.


Chemical Reactions Analysis

This compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Drug Design and Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a bromopyridine moiety and a piperidine ring with a sulfonyl group, makes it a versatile building block. It can be used to create complex molecules with potential therapeutic effects, such as kinase inhibitors or receptor modulators .

Neutron Capture Therapy

The bromine atom present in this compound can be utilized for boron-neutron capture therapy (BNCT). BNCT is a type of radiation therapy used to treat cancer. The compound could be modified to contain boron, which, when exposed to neutrons, would release alpha particles to destroy cancer cells .

Organic Synthesis

In organic chemistry, this compound can serve as a precursor for the synthesis of more complex organic molecules. Its reactivity due to the bromine atom allows for various substitutions and coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds .

Analytical Chemistry

As a standard reference material, 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can be used in analytical methods to calibrate instruments or validate analytical procedures in pharmaceutical testing .

Chemical Research

This compound can be used in chemical research to study reaction mechanisms, particularly those involving halogenated heterocycles. Its behavior under different conditions can provide insights into the stability and reactivity of similar compounds .

Laboratory Applications

In laboratory settings, it can be employed in teaching and research to demonstrate various chemical reactions and synthesis techniques. It can also be used to develop new synthetic routes or optimize existing ones for educational purposes .

Medicinal Chemistry

The piperidine ring in the compound is a common motif in medicinal chemistry. It can be used to create derivatives with potential pharmacological activities, such as antihypertensive or anticancer agents .

Industrial Uses

While not directly used in industrial applications, the compound’s derivatives could be utilized in the development of materials with specific properties, such as light absorption or electrical conductivity, due to the presence of the pyridine ring .

Future Directions

The future directions of this compound could involve further exploration of its role as a neuropeptide Y2 receptor antagonist. Additionally, its involvement in the catalytic protodeboronation of pinacol boronic esters suggests potential applications in organic synthesis .

properties

IUPAC Name

2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBWAWBWFKBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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